Ethyl 3-propylhexanoate
Overview
Description
Ethyl 3-propylhexanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is a clear, colorless liquid with a molecular weight of 186.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-propylhexanoate can be synthesized through the esterification reaction between 3-propylhexanoic acid and ethanol . The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of a strong acid or base to yield 3-propylhexanoic acid and ethanol.
Reduction: The ester can be reduced to form the corresponding alcohol, 3-propylhexanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of 3-propylhexanoic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Major Products Formed:
Hydrolysis: 3-Propylhexanoic acid and ethanol.
Reduction: 3-Propylhexanol.
Oxidation: 3-Propylhexanoic acid.
Scientific Research Applications
Ethyl 3-propylhexanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Ethyl 3-propylhexanoate is similar to other esters, such as propyl hexanoate and ethyl hexanoate . its unique structure, with the propyl group at the 3-position, distinguishes it from these compounds. This structural difference can lead to variations in physical properties, reactivity, and applications.
Comparison with Similar Compounds
Propyl hexanoate
Ethyl hexanoate
Butyl hexanoate
Methyl hexanoate
Properties
IUPAC Name |
ethyl 3-propylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVKXONAXUALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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